molecular formula C20H20N2O B12812450 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban CAS No. 57692-28-1

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban

Cat. No.: B12812450
CAS No.: 57692-28-1
M. Wt: 304.4 g/mol
InChI Key: CJFJXYGEGHXRNB-UHFFFAOYSA-N
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Description

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex organic compound with the molecular formula C20H20N2O. It is a derivative of yohimban, a class of alkaloids known for their diverse pharmacological properties. This compound is characterized by the presence of a methoxy group at the 17th position and multiple double bonds, making it a highly unsaturated molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimban derivatives through a series of chemical reactions, including methylation and dehydrogenation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to handle the reactions efficiently. The purification process may involve techniques such as chromatography and crystallization to achieve the required purity standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other unsaturated sites in the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often performed in anhydrous solvents to prevent side reactions.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles. The reactions are usually carried out under mild to moderate conditions to avoid decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties.

Scientific Research Applications

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate the biological activities of yohimban derivatives, including their interactions with various receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.

    Industry: It is used in the synthesis of fine chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group at the 17th position and the unsaturated structure contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban can be compared with other yohimban derivatives, such as:

    Yohimbine: A well-known alkaloid with similar structural features but different pharmacological properties.

    Rauwolscine: Another yohimban derivative with distinct receptor binding profiles.

    Ajmalicine: A related compound with different therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and degree of unsaturation, which confer unique chemical and biological properties.

Biological Activity

17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex alkaloid derived from the yohimban structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C20H25N
  • Molecular Weight : 295.43 g/mol

Chemical Structure

The structure of this compound features a complex arrangement typical of yohimban derivatives. The presence of a methoxy group at position 17 is notable as it may influence the compound's biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Initial studies have explored its effectiveness against various pathogens. However, findings suggest limited antimicrobial efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
  • Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits in models of neurodegenerative diseases.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular pathways:

  • Modulation of neurotransmitter systems : It may influence serotonin and norepinephrine pathways.
  • Inhibition of inflammatory mediators : Potentially reduces the production of pro-inflammatory cytokines.

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial properties against specific bacterial strains.
    • Findings : The compound showed no significant activity against tested strains including ESKAPE pathogens and Cryptococcus neoformans .
  • Neuroprotection in Animal Models :
    • Objective : Assessing the neuroprotective effects in models of induced neurodegeneration.
    • Results : Demonstrated reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightKey Biological Activity
Yohimbine390.5 g/molAlpha-2 adrenergic antagonist
17-Methoxy-Yohimbine305.4 g/molPotential neuroprotective effects
This compound295.43 g/molLimited antimicrobial activity

Properties

CAS No.

57692-28-1

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

18-methoxy-1,3,11,12,14,21-hexahydroyohimban

InChI

InChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3

InChI Key

CJFJXYGEGHXRNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1

Origin of Product

United States

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